molecular formula C9H12BrNO2 B12442122 5-Bromo-2,4-dimethoxybenzylamine CAS No. 887582-17-4

5-Bromo-2,4-dimethoxybenzylamine

Cat. No.: B12442122
CAS No.: 887582-17-4
M. Wt: 246.10 g/mol
InChI Key: NPGUBLJDXVPKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-dimethoxybenzylamine: is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of benzylamine, where the benzene ring is substituted with bromine and two methoxy groups at the 5th, 2nd, and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethoxybenzylamine typically involves the bromination of 2,4-dimethoxybenzylamine. One common method includes the electrophilic bromination of 2,4-dimethoxytoluene followed by amination. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through a scalable process that ensures high yield and purity. The process involves the use of readily available raw materials and optimized reaction conditions to minimize costs and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,4-dimethoxybenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-Bromo-2,4-dimethoxybenzaldehyde, while substitution reactions can produce various substituted benzylamines .

Scientific Research Applications

Chemistry: 5-Bromo-2,4-dimethoxybenzylamine is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and receptor binding.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethoxybenzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the modification of protein structures and functions .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,4-dimethoxybenzylamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial .

Properties

CAS No.

887582-17-4

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(5-bromo-2,4-dimethoxyphenyl)methanamine

InChI

InChI=1S/C9H12BrNO2/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4H,5,11H2,1-2H3

InChI Key

NPGUBLJDXVPKDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.